cis-Mafosfamide Sodium
Description
Contextualization as an Oxazaphosphorine Analog
Cis-Mafosfamide Sodium belongs to the oxazaphosphorine class of alkylating agents. nih.gov It is a synthetic analog of cyclophosphamide (B585), a well-established anticancer drug. nih.govscbt.comscbt.com A key distinguishing feature of cis-Mafosfamide is that it is a preactivated derivative of cyclophosphamide. nih.govascopubs.org Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, cis-Mafosfamide is designed to spontaneously hydrolyze under physiological conditions (pH 7.4) to release the active metabolite, 4-hydroxy-cyclophosphamide. nih.govnih.gov This circumvention of the need for liver activation gives it direct activity in vitro. nih.gov
The mechanism of action of cis-Mafosfamide involves the alkylation of DNA. researchgate.net Its active metabolites form cross-links within and between DNA strands, which ultimately disrupts DNA replication and transcription. osti.gov This interference with fundamental cellular processes induces apoptosis, or programmed cell death, particularly in rapidly dividing cells. scbt.comosti.gov
| Property | Value |
|---|---|
| Alternate Names | Mafosfamide (B565123) Sodium Salt, ASTA Z 7557, Z 7557 |
| CAS Number | 84211-05-2 scbt.com |
| Molecular Formula | C₉H₁₈Cl₂N₂NaO₅PS₂ scbt.com |
| Molecular Weight | 423.25 g/mol scbt.com |
Historical Overview of Foundational Preclinical Investigations
The development of cis-Mafosfamide, also known by the code ASTA Z 7557, stemmed from efforts to create more stable and directly acting versions of cyclophosphamide. nih.govnih.gov The primary active metabolite of cyclophosphamide, 4-hydroxy-cyclophosphamide, is highly effective but chemically unstable. nih.gov Researchers stabilized this compound by substituting the hydroxyl group at the C4 position with a sulfoalkylthio moiety, leading to the synthesis of mafosfamide. nih.gov The cis-isomer was synthesized with high stereoselectivity and found to be a stable, crystalline powder at room temperature. nih.gov
Early preclinical studies focused on its chemical behavior and cytotoxic effects. Investigations in the 1980s detailed its complex reaction kinetics, showing that in aqueous buffer or plasma, cis-Mafosfamide rapidly decomposes and isomerizes to its trans-epimer, with both forms releasing the active 4-hydroxy-cyclophosphamide. nih.gov The rate of this decomposition was found to be significantly faster in plasma than in buffer. nih.gov
In vitro cytotoxicity studies were performed across various cancer cell lines. Preclinical evaluations demonstrated its effectiveness in cell lines such as MCF-7 (breast cancer), Molt-4 (lymphoblastic leukemia), and rhabdomyosarcoma. ascopubs.org Further research in human lymphoblastoid cells showed that cis-Mafosfamide induces apoptosis in a dose- and time-dependent manner. osti.gov These studies identified two primary mechanisms for initiating apoptosis: blockage of DNA replication at lower concentrations and inhibition of transcription at higher concentrations. osti.gov Other investigations explored its effects on endothelial cells and its potential immunomodulatory properties, such as the ability to selectively inhibit suppressor cells that limit the expansion of cytotoxic T lymphocytes in culture. nih.govnih.govresearchgate.net
| Area of Investigation | Key Finding | Reference |
|---|---|---|
| Chemical Stability & Synthesis | Synthesized as a stable, crystalline derivative (ASTA Z 7557) of 4-hydroxy-cyclophosphamide. | nih.gov |
| Decomposition Kinetics | Undergoes rapid decomposition and isomerization in aqueous buffer and plasma to release its active metabolite. | nih.gov |
| In Vitro Cytotoxicity | Demonstrated cytotoxic activity against various cell lines, including MCF-7, Molt-4, and rhabdomyosarcoma. | ascopubs.org |
| Mechanism of Apoptosis | Induces apoptosis by blocking DNA replication (at low doses) and inhibiting transcription (at high doses). | osti.gov |
| Immunomodulatory Effects | In vitro treatment enhanced the growth of cytotoxic T lymphocytes from the spleens of tumor-bearing mice. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18Cl2N2NaO5PS2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
sodium;2-[[(2R,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonate |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.Na/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;/h9H,1-8H2,(H,12,14)(H,15,16,17);/q;+1/p-1/t9-,19-;/m1./s1 |
InChI Key |
LHXWPBHSZFEANP-KCPSBDNSSA-M |
Isomeric SMILES |
C1CO[P@](=O)(N[C@@H]1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Cis Mafosfamide Sodium
Prodrug Activation and Metabolic Pathways
Cis-Mafosfamide Sodium is a prodrug that undergoes spontaneous, non-enzymatic activation under physiological conditions to release its cytotoxic components. aacrjournals.orgscbt.com This activation pathway is a multi-step process involving hydrolysis and subsequent chemical rearrangement.
Non-Enzymatic Conversion to 4-Hydroxycyclophosphamide (B600793) (OHCP)
As a stable, preactivated derivative of cyclophosphamide (B585), cis-Mafosfamide is designed to bypass the initial, and often variable, step of enzymatic activation by cytochrome P450 enzymes in the liver. At physiological pH (around 7.4) and temperature (37°C), this compound undergoes rapid, non-enzymatic hydrolysis. aacrjournals.orgnih.gov This chemical decomposition yields 4-hydroxycyclophosphamide (OHCP) and sodium 2-mercaptoethanesulfonate (MESNA). aacrjournals.org
The reaction kinetics are complex, with studies showing that cis-Mafosfamide (cis-5) decomposition in aqueous buffer or plasma leads to the formation of its isomer, trans-mafosfamide, as well as cis-4-hydroxycyclophosphamide (cis-2). nih.gov These intermediates subsequently degrade as the reaction proceeds. nih.gov The conversion process involves a cis-trans isomerization that occurs through a specific-base-catalyzed process via a transient iminocyclophosphamide (B1215609) intermediate. nih.gov OHCP exists in equilibrium with its ring-opened tautomer, aldophosphamide (B1666838) (ALDO). aacrjournals.org Studies using 31P NMR have shown that after approximately 10 minutes in human cerebrospinal fluid (CSF), cis-OHCP, trans-OHCP, and ALDO reach a pseudo-equilibrium. aacrjournals.org
Formation of Phosphoramide (B1221513) Mustard (PM) as the Ultimate Alkylating Species
The generation of 4-hydroxycyclophosphamide and its tautomer, aldophosphamide, is a critical step toward the formation of the ultimate cytotoxic agent. Aldophosphamide spontaneously undergoes a chemical process known as β-elimination. ecronicon.net This reaction cleaves the molecule, releasing phosphoramide mustard (PM) and a byproduct, acrolein. uu.nl
Phosphoramide mustard is a bifunctional DNA alkylating molecule and is considered the primary metabolite responsible for the cytotoxic properties of the parent compound. The formation of PM from OHCP via β-elimination is a non-enzymatic process. aacrjournals.org Kinetic studies have demonstrated that in human CSF at 37°C, PM can be detected within one minute of mafosfamide (B565123) degradation and reaches its maximum concentration after about an hour. aacrjournals.org
The following table details the degradation of Mafosfamide (MA) and the subsequent formation of key metabolites over time in human CSF, as a percentage of the initial Mafosfamide concentration (MA-i_conc_).
Table 1: Degradation of Mafosfamide and Formation of Metabolites
| Time | Phosphoramide Mustard (PM) (% of MA-i_conc_) | Compounds from PM Alkylation (% of MA-i_conc_) | Phosphoramidic Acid (PA) + Phosphate (B84403) Ion (Pi) (% of MA-i_conc_) |
|---|---|---|---|
| 1 min | Detected | - | - |
| 1 hr | ~18% (Maximum) | - | - |
| 8 hr | - | ~33% | - |
| 23 hr | ~1% | ~33% | ~61% |
| 70 hr | ~1% | ~33% | ~66% |
Data derived from 31P NMR studies of Mafosfamide L-lysine salt in human CSF. aacrjournals.org
Role of Sodium 2-Mercaptoethanesulfonate (MESNA) in Compound Chemistry and Degradation
Sodium 2-mercaptoethanesulfonate (MESNA) is an integral part of the cis-Mafosfamide structure. Mafosfamide itself is a condensation product of 4-hydroxycyclophosphamide and MESNA. aacrjournals.org The inclusion of the MESNA moiety stabilizes the 4-hydroxycyclophosphamide, creating a stable prodrug form that can be isolated and administered. nih.gov
Upon non-enzymatic hydrolysis of cis-Mafosfamide in an aqueous environment, MESNA is released along with OHCP. aacrjournals.org While the primary cytotoxic pathway proceeds through the formation of phosphoramide mustard, the released MESNA plays a crucial detoxification role. It is an organosulfur compound whose free sulfhydryl group can react with and neutralize the toxic byproduct acrolein, which is generated alongside phosphoramide mustard. wikipedia.org This reaction, a Michael addition, inactivates the urotoxic acrolein, forming a harmless metabolite that is then excreted. wikipedia.org This detoxification is a key reason for the co-administration of MESNA with cyclophosphamide and ifosfamide (B1674421) in clinical settings to prevent hemorrhagic cystitis. wikipedia.orguwo.ca
DNA Adduct Formation and Cellular Disruptions
The cytotoxic effect of cis-Mafosfamide is realized through the interaction of its active metabolite, phosphoramide mustard, with cellular DNA. This interaction leads to profound damage, disrupting critical cellular processes.
DNA Alkylation and Interstrand Cross-Linking
Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive alkyl groups. These groups form covalent bonds with nucleophilic sites on DNA bases. nih.gov The primary target for alkylation is the N7 position of the guanine (B1146940) base. nih.gov
By binding to two different guanine bases, phosphoramide mustard can form two main types of DNA adducts:
Intra-strand cross-links: Bridges are formed between two bases on the same DNA strand. nih.govresearchgate.net
Inter-strand cross-links: A bridge is formed connecting the two opposing strands of the DNA double helix. nih.gov
This cross-linking physically prevents the DNA strands from separating, which is a necessary step for both replication and transcription. nih.govresearchgate.net The formation of interstrand cross-links, in particular, is considered a highly cytotoxic lesion that poses a significant challenge for cellular repair mechanisms. researchgate.netbiorxiv.org
Inhibition of DNA Replication and Synthesis
The formation of DNA adducts, especially interstrand cross-links, is the direct cause of the inhibition of DNA synthesis and replication. nih.govscispace.com The covalent cross-links create a physical block that stalls the DNA replication machinery. biorxiv.orgnih.gov This disruption of DNA function leads to cell cycle arrest and the initiation of programmed cell death, or apoptosis. nih.govscispace.com The inability of the cell to replicate its DNA or transcribe essential genes due to the damage ultimately results in its death, which is the basis of the compound's antitumor activity. scbt.comresearchgate.net
Impairment of RNA and Protein Production
The cytotoxic effects of this compound, an active analogue of cyclophosphamide, are linked to its ability to interfere with fundamental cellular processes, including the synthesis of RNA and proteins. nih.gov As an alkylating agent, its mechanism involves the attachment of alkyl groups to DNA bases. This alteration of DNA structure can prevent the DNA from being separated for transcription, a crucial step in the production of RNA. Consequently, the synthesis of proteins, which relies on RNA templates, is also impaired. nih.gov This disruption of DNA, RNA, and protein synthesis is a key factor in its antitumor activity. nih.gov Research has also indicated that in certain cancer cell lines, mafosfamide can induce a reduction in the mRNA levels of specific genes, such as c-myc, which is associated with the onset of apoptosis. annualreviews.org
Molecular and Cellular Responses to Compound Exposure
Exposure of cells to this compound triggers a cascade of molecular and cellular events, primarily leading to programmed cell death, or apoptosis. scbt.comnih.gov This process is a key mechanism by which the compound exerts its antitumor effects. scbt.com The induction of apoptosis is characterized by a series of distinct morphological and biochemical changes within the cell. nih.gov
Induction of Apoptosis Pathways
This compound is a known inducer of apoptosis in various cell types, including lymphocytes and cancer cells. scbt.comnih.govnih.gov This programmed cell death is a critical component of its therapeutic action. scbt.com The apoptotic process is initiated through pathways that are influenced by the cell's molecular makeup, including the status of key regulatory proteins.
Morphological Hallmarks of Apoptotic Cell Death
The induction of apoptosis by this compound is accompanied by distinct and recognizable morphological changes in the affected cells. nih.govnih.gov These hallmarks are characteristic of programmed cell death and distinguish it from other forms of cell death like necrosis. nih.govresearchgate.net
Key morphological features observed in cells undergoing apoptosis after exposure to this compound include:
Cell Shrinkage: The cell decreases in size, and the cytoplasm becomes more dense. nih.govresearchgate.net
Chromatin Condensation: The chromatin within the nucleus aggregates and condenses into compact masses. researchgate.netresearchgate.net
Nuclear Fragmentation (Karyorrhexis): The nucleus breaks into smaller fragments. nih.gov
Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound vesicles known as apoptotic bodies, which contain fragments of the nucleus and cytoplasm. nih.govresearchgate.net
These morphological changes are a direct result of the activation of the apoptotic cascade. nih.gov
Nucleosomal DNA Fragmentation
A biochemical hallmark of apoptosis induced by this compound is the fragmentation of the cell's DNA into nucleosomal units. nih.govnih.govmdpi.com This process is a result of the activation of endogenous endonucleases that cleave the DNA in the linker regions between nucleosomes. nih.gov
When this fragmented DNA is analyzed using gel electrophoresis, it produces a characteristic "ladder" pattern, with the fragments appearing as distinct bands corresponding to multiples of the nucleosomal DNA size. nih.gov This DNA fragmentation is a key indicator of apoptosis and has been observed in various cell types treated with mafosfamide, including human T-lymphocytes. nih.govmdpi.com The extent of DNA fragmentation is often dependent on both the concentration of the drug and the duration of exposure. nih.gov
Role of p53 Status in Apoptotic Sensitivity
The tumor suppressor protein p53 plays a significant role in mediating the cellular response to DNA damage, often by inducing apoptosis. nih.gov The status of the p53 gene within a cell can therefore influence its sensitivity to apoptosis induced by DNA-damaging agents like this compound. nih.govembopress.org
Studies have shown that cells with wild-type p53 can be more susceptible to apoptosis following treatment with chemotherapeutic agents. nih.gov However, the relationship is complex. Some research indicates that certain p53 mutants, while unable to perform all wild-type functions, may retain some apoptotic activity, influencing chemotherapy responses. embopress.org For instance, some mutant p53 proteins might not be able to induce cell cycle arrest but can still participate in apoptotic pathways. embopress.org Conversely, mutations that lead to a complete loss of p53 function can contribute to resistance to cisplatin (B142131), a drug that also induces apoptosis via DNA damage. nih.gov In some contexts, apoptosis can be induced through p53-independent pathways. mdpi.com
The table below summarizes the influence of p53 status on cellular responses to genotoxic stress.
| p53 Status | Typical Response to DNA Damage | Implication for Apoptotic Sensitivity |
| Wild-type p53 | Can induce cell cycle arrest and apoptosis. nih.govembopress.org | Generally more sensitive to apoptosis-inducing agents. nih.gov |
| Mutant p53 (with residual function) | May fail to induce cell cycle arrest but can still trigger apoptosis. embopress.org | Can retain sensitivity to chemotherapy by promoting apoptosis. embopress.org |
| Null or non-functional p53 | Fails to induce cell cycle arrest or apoptosis in response to DNA damage. embopress.org | Often associated with resistance to apoptosis-inducing chemotherapy. nih.gov |
Activation of Downstream Caspase Pathways
The execution phase of apoptosis is largely mediated by a family of cysteine proteases known as caspases. nih.gov The induction of apoptosis by this compound involves the activation of these downstream caspase pathways. embopress.org Caspases exist as inactive zymogens (pro-caspases) in healthy cells and are activated in a hierarchical cascade upon receiving an apoptotic signal. nih.gov
There are two main pathways for caspase activation:
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. nih.gov
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage. It involves the release of cytochrome c from the mitochondria, which then activates initiator caspase-9. nih.govresearchgate.net
Both initiator caspases (caspase-8 and caspase-9) can then cleave and activate effector caspases, such as caspase-3. nih.govspandidos-publications.com Activated caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govspandidos-publications.com Studies have shown that the apoptotic activity of mafosfamide can be blocked by caspase inhibitors, confirming the central role of caspases in this process. embopress.org The activation of caspase-3 has been observed in cells undergoing apoptosis induced by various agents, leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). spandidos-publications.com
Cell Cycle Perturbation and Arrest Mechanisms
As a DNA alkylating agent, this compound's primary mode of action involves inducing DNA damage, which fundamentally interferes with the cell's ability to replicate and divide. This damage serves as a critical signal for the cell's internal surveillance systems, known as cell cycle checkpoints, to halt cellular progression. mdpi.com The primary response to such DNA lesions is to arrest the cell cycle to allow time for DNA repair; if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis. mdpi.com
Research indicates that a key mechanism of this compound is the induction of interstrand cross-links in the DNA, which physically obstructs the process of DNA replication. This leads to the collapse of replication forks, a catastrophic event for a dividing cell. ashpublications.org The cellular response to this specific type of damage is to initiate a cell cycle arrest, predominantly at the G₂/M checkpoint. ashpublications.org This prevents the cell from entering mitosis with damaged chromosomes, a hallmark of many cytotoxic anti-cancer agents. mdpi.com While alkylating agents are generally considered to act in a cell cycle phase-nonspecific manner, their effects are most pronounced in rapidly dividing cells due to the constant activity of DNA replication and cell division machinery. mdpi.com
Furthermore, the cellular response to mafosfamide is linked to complex regulatory networks. For instance, in HL-60 cells, a reduction in the expression of the c-myc proto-oncogene following mafosfamide treatment has been correlated with growth arrest, although this can also lead to apoptosis. royalsocietypublishing.org Conversely, resistance to mafosfamide has been associated with the increased expression of a suite of genes involved in DNA replication and repair, highlighting the cell's attempt to counteract the drug's effects and bypass the induced arrest. aacrjournals.org
Activation of Signal Transduction Cascades Leading to Cell Death
When DNA damage induced by this compound is beyond repair, the cell activates intricate signal transduction pathways that converge on apoptosis. mdpi.comaacrjournals.org This programmed cell death is a crucial outcome for the efficacy of cytotoxic agents. mdpi.comnih.gov The process is initiated by the recognition of irreparable DNA damage, which triggers a cascade of signaling proteins.
Key signaling pathways implicated in mafosfamide-induced apoptosis include:
The p53 Pathway : The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. In response to damage from agents like mafosfamide, p53 can be activated. Studies on the DNA damage response (DDR) have identified p53 as a major downstream component of the signaling checkpoint, playing a key role in regulating apoptosis. researchgate.net
The c-Myc Pathway : The c-Myc oncoprotein is a regulator of cell growth and proliferation. A sustained reduction in c-myc mRNA levels has been shown to correlate in a dose- and time-dependent manner with the induction of apoptosis in HL-60 cells treated with mafosfamide. royalsocietypublishing.org This suggests that mafosfamide can trigger apoptosis by downregulating survival signals that are dependent on c-Myc.
The p38 MAPK Pathway : The p38 mitogen-activated protein kinase (MAPK) pathway is another stress-activated signaling cascade. It has been identified as a significant downstream component of the DNA damage checkpoint, alongside p53, in mediating the cellular response to genotoxic agents like mafosfamide. researchgate.net
The susceptibility to mafosfamide-induced apoptosis varies between cell types. For example, T-cells and monocytes have been shown to be significantly more sensitive to the apoptotic effects of mafosfamide than macrophages, which require much higher concentrations to induce cell death. researchgate.net Ultimately, these signaling cascades lead to the activation of executioner caspases, enzymes that dismantle the cell in an orderly fashion, completing the apoptotic process. nih.gov
Modulation of Inflammatory Cytokines (e.g., Interleukin-1, Tumor Necrosis Factor-alpha)
Beyond its direct cytotoxic effects, this compound can modulate the production of key inflammatory cytokines. This immunomodulatory activity can influence the tumor microenvironment and systemic inflammatory responses. Research has shown that mafosfamide, as an active metabolite of cyclophosphamide, is implicated in reducing the synthesis of the pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This suppression of inflammatory mediators has been linked to subsequent effects on renal tubule physiology. nih.gov
In addition to its effects on IL-1 and TNF-α, mafosfamide has been shown to influence other cytokine pathways. In a study using a rat B-cell lymphoma model, mafosfamide treatment led to a downregulation of Interleukin-10 (IL-10) production and the expression of its receptor (IL-10R) on metastatic cells. The inhibition of the IL-10/IL-10R signaling loop was associated with the inhibition of metastatic cell proliferation, suggesting an indirect antitumor effect mediated by cytokine modulation.
| Cytokine | Effect Observed with Mafosfamide | Cell/System Studied | Reference |
|---|---|---|---|
| Interleukin-1 (IL-1) | Reduced synthesis (dose-dependent) | Linked to renal tubule effects | nih.gov, |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced synthesis (dose-dependent) | Linked to renal tubule effects | nih.gov, |
| Interleukin-10 (IL-10) | Down-regulation of production | Rat B-cell lymphoma (metastatic cells) | |
| Interleukin-10 Receptor (IL-10R) | Down-regulation of expression | Rat B-cell lymphoma (metastatic cells) |
Regulation of Heat Shock Protein 70 (Hsp70) Expression and Membrane Localization
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical, yet dual, role in cellular stress responses and cancer biology. Chemical stressors, including cytostatic drugs, are known inducers of the heat shock response.
Direct investigation into mafosfamide's effect on Hsp70 has shown that it can induce a moderate increase in intracellular Hsp70 expression at high doses in primary B-cell chronic lymphocytic leukemia (B-CLL) cells. ashpublications.org This upregulation of cytosolic Hsp70 is generally considered a pro-survival mechanism, as Hsp70 can interfere with apoptotic pathways and protect the cell from lethal damage, potentially contributing to therapy resistance. ashpublications.org Indeed, overexpression of stress response genes, including heat shock proteins, has been associated with pleiotropic drug resistance to agents including mafosfamide. aacrjournals.org
However, the localization of Hsp70 is crucial to its function. While high cytosolic levels of Hsp70 are cytoprotective, Hsp70 can also be expressed on the plasma membrane of tumor cells, a phenomenon not seen in corresponding normal tissues. Membrane-bound Hsp70 does not confer a survival advantage; instead, it acts as a tumor-specific target for the immune system, particularly for the cytolytic activity of Natural Killer (NK) cells. royalsocietypublishing.org Therapeutic interventions like radiochemotherapy can enhance the density of Hsp70 on the tumor cell surface. royalsocietypublishing.org This suggests a complex interplay where mafosfamide could simultaneously induce a protective intracellular response while potentially increasing the "visibility" of tumor cells to the immune system if the induced Hsp70 is translocated to the cell membrane.
| Hsp70 Localization | Reported Effect of Mafosfamide/Stress | Functional Implication | Reference |
|---|---|---|---|
| Cytosolic | Moderate increase induced by high-dose mafosfamide | Cytoprotection, interference with apoptosis, potential therapy resistance | ashpublications.org, |
| Membrane | Generally upregulated on tumor cells by stress | Acts as a tumor-specific target for immune cells (e.g., NK cells) | , royalsocietypublishing.org |
Preclinical Efficacy Studies and Cellular Impact of Cis Mafosfamide Sodium
In Vitro Investigations
In vitro studies are fundamental in determining the direct effects of a compound on cells in a controlled environment. For cis-Mafosfamide sodium, these studies have been pivotal in characterizing its anticancer potential and its impact on the hematopoietic system.
Cytotoxicity Profile Across Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity against a wide range of cancer cell lines. Its effectiveness is highlighted by its ability to induce apoptosis, or programmed cell death, in tumor cells. scbt.com Studies have shown its efficacy in various pediatric cancers, including leukemia, medulloblastoma, and neuroblastoma. nih.gov For instance, in neuroblastoma cell lines such as SK-N-DZ and SK-N-SH, as well as the DAOY medulloblastoma cell line, cis-Mafosfamide exhibited synergistic cytotoxic effects when combined with another chemotherapy agent, karenitecin. nih.gov In other cell lines, like the D283 medulloblastoma and the leukemia cell lines JM1 and Molt-4, the interaction was found to be additive. nih.gov
The sensitivity of different cancer cell lines to cis-Mafosfamide can vary. This variability is sometimes linked to the expression of specific enzymes, such as aldehyde dehydrogenase 3A1 (ALDH3A1). For example, the lung cancer cell line A549 and the glioblastoma cell line SF767 showed increased sensitivity to mafosfamide (B565123) when treated with an ALDH3A1 inhibitor. mdpi.com Similarly, the sensitivity of breast cancer cells overexpressing ALDH1A1 can be enhanced by inhibitors, rendering them more susceptible to the cytotoxic effects of mafosfamide. spandidos-publications.com
The table below summarizes the cytotoxic effects of cis-Mafosfamide on various cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Citation |
| SK-N-DZ | Neuroblastoma | Synergistic cytotoxicity with karenitecin | nih.gov |
| SK-N-SH | Neuroblastoma | Synergistic cytotoxicity with karenitecin | nih.gov |
| DAOY | Medulloblastoma | Synergistic cytotoxicity with karenitecin | nih.gov |
| D283 | Medulloblastoma | Additive cytotoxicity with karenitecin | nih.gov |
| JM1 | Leukemia | Additive cytotoxicity with karenitecin | nih.gov |
| Molt-4 | Leukemia | Additive cytotoxicity with karenitecin | nih.gov |
| A549 | Lung Cancer | Increased sensitivity with ALDH3A1 inhibitors | mdpi.com |
| SF767 | Glioblastoma | Increased sensitivity with ALDH3A1 inhibitors | mdpi.com |
Dose- and Time-Dependent Effects on Cell Viability and Proliferation
The cytotoxic impact of cis-Mafosfamide on cancer cells is directly related to both the concentration of the drug and the duration of exposure. Studies have consistently shown that as the dose of cis-Mafosfamide increases, the viability of cancer cells decreases in a dose-dependent manner. nih.govbiomolther.org This effect has been observed across various cancer cell types. For example, in pediatric leukemia, medulloblastoma, and neuroblastoma cell lines, exposure to increasing concentrations of mafosfamide for 72 hours resulted in a progressive inhibition of cell growth, with nearly complete inhibition at higher concentrations. nih.gov
Similarly, the duration of exposure to cis-Mafosfamide plays a critical role in its efficacy. Longer incubation times generally lead to greater cytotoxicity. nih.gov The viability of both BT-549 and CAL-51 triple-negative breast cancer cells was significantly reduced in a time-dependent manner when exposed to domperidone, a compound that can modulate cellular responses to chemotherapy. biomolther.org This principle underscores the importance of both dose and time in achieving the desired therapeutic effect of cis-Mafosfamide.
The table below illustrates the dose- and time-dependent effects of cis-Mafosfamide on cell viability.
| Parameter | Observation | Cell Lines | Citation |
| Dose | Decreased cell viability with increasing concentration | Pediatric leukemia, medulloblastoma, and neuroblastoma cell lines; OSRGAres cells | nih.govnih.gov |
| Time | Reduced cell viability with longer exposure | BT-549 and CAL-51 triple-negative breast cancer cells | biomolther.org |
Effects on Hematopoietic Progenitor Cell Populations
While the primary target of cis-Mafosfamide is cancer cells, its effect on hematopoietic progenitor cells is a critical area of study, particularly in the context of bone marrow purging for autologous transplantation. nih.gov These studies aim to understand how to eliminate cancer cells from a patient's bone marrow while preserving the healthy stem cells needed for hematopoietic reconstitution.
Treatment with cis-Mafosfamide leads to a reduction in the total number of hematopoietic cells. This effect is dose-dependent, meaning higher concentrations of the drug result in a greater decrease in cell numbers. nih.gov This reduction is a direct consequence of the drug's cytotoxic activity on these progenitor cells.
Following treatment with cis-Mafosfamide, the recovery of different hematopoietic progenitor populations occurs at varying rates. Granulomonocyte progenitors (CFU-GM) are a key component of the hematopoietic system responsible for producing granulocytes and monocytes, essential types of white blood cells. The reappearance of CFU-GM after exposure to cis-Mafosfamide is a crucial indicator of hematopoietic recovery. Studies have shown that the number of circulating CFU-GM increases in a dose-dependent manner in response to mobilizing agents. google.com
Research has revealed a differential sensitivity of hematopoietic progenitors to cis-Mafosfamide, with more mature progenitors being more sensitive to the drug than their immature counterparts. nih.gov A clear hierarchy of resistance has been observed, with late-stage progenitors like PCM CFU-GM being the most sensitive, followed by more immature progenitors such as 4R CFU-GM and 5R CFU-GM, and with the most primitive long-term culture-initiating cells (LTC-IC) being the most resistant. nih.gov This differential sensitivity is significant because it suggests that even after treatment with high doses of mafosfamide, the most primitive stem cells, which are crucial for long-term hematopoietic reconstitution, may be functionally spared. nih.gov
The table below summarizes the effects of cis-Mafosfamide on different hematopoietic progenitor cell populations.
| Progenitor Cell Type | Sensitivity to cis-Mafosfamide | LD95 (µg/10^7 MNC) | Citation |
| PCM CFU-GM | Most Sensitive | 40 | nih.gov |
| 4R CFU-GM | Intermediate | 55 | nih.gov |
| 5R CFU-GM | Intermediate | 90 | nih.gov |
| LTC-IC | Most Resistant | 140 | nih.gov |
Reappearance Kinetics of Granulomonocyte Progenitors (CFU-GM)
Immunomodulatory Effects in Cellular Models (e.g., Interleukin-10 and Interleukin-10 Receptor Expression)
Research has highlighted the immunomodulatory properties of this compound, particularly its influence on the interleukin-10 (IL-10) signaling pathway, which is often exploited by tumors to evade immune surveillance.
In a rat B-cell lymphoma model (L-TACB), metastatic cells were found to upregulate the production of IL-10 and the expression of its receptor (IL-10R). nih.govsemanticscholar.org This autocrine loop is believed to not only suppress the anti-tumor immune response but also act as a growth factor for the metastatic cells themselves. nih.govsemanticscholar.org Treatment of these metastatic L-TACB cells with this compound in vitro led to a notable down-regulation of both IL-10 production and IL-10R expression. nih.govsemanticscholar.org This effect was observed at concentrations ranging from 5 to 20 µM and was associated with an inhibition of metastatic cell proliferation, suggesting that this compound can disrupt this key immunosuppressive and growth-promoting pathway. semanticscholar.org
Interestingly, primary tumor cells from this model expressed low levels of IL-10R, which were not significantly altered by mafosfamide treatment. semanticscholar.org This differential effect on metastatic versus primary tumor cells underscores a potential mechanism for the observed anti-metastatic properties of the parent compound, cyclophosphamide (B585). nih.govsemanticscholar.org
Table 1: Effect of this compound on IL-10 and IL-10R Expression in L-TACB Lymphoma Cells
| Cell Type | Treatment | Target | Effect | Reference |
|---|---|---|---|---|
| Metastatic L-TACB Cells | This compound (5-20 µM) | IL-10 Production | Down-regulation | nih.govsemanticscholar.org |
| Metastatic L-TACB Cells | This compound (5-20 µM) | IL-10R Expression | Down-regulation | semanticscholar.org |
| Primary L-TACB Cells | This compound | IL-10R Expression | No significant change | semanticscholar.org |
Assessment of Cell Invasiveness and Motility
The direct impact of this compound on the physical ability of cancer cells to invade surrounding tissues and move to distant sites has also been investigated. In in vitro studies using the L-TACB rat lymphoma cell line, treatment with mafosfamide did not alter their invasiveness or motility. researchgate.net This suggests that the observed anti-metastatic effects in vivo are not due to a direct inhibition of the cancer cells' migratory machinery but are more likely attributable to the immunomodulatory effects of the compound. researchgate.net
In Vivo Studies in Animal Models
The antitumor and immunomodulatory effects of this compound and its parent compound, cyclophosphamide, have been demonstrated in various preclinical animal models.
Antitumor Activity in Established Preclinical Tumor Models
This compound has shown significant antitumor activity in a range of transplantable murine tumor models. researchgate.netcsic.esmdpi.com Its efficacy has been reported to be similar to or even better than that of cyclophosphamide in some models, including against cyclophosphamide-resistant P388 leukemia. researchgate.net
In a chemoimmunotherapy study, L1210 leukemia cells treated in vitro with mafosfamide were used to vaccinate mice. nih.gov When combined with a subsequent cyclophosphamide injection, about 30% of the leukemia-bearing mice were able to reject the tumor, a significant improvement over treatment with either agent alone. nih.gov In a B16-F10 melanoma model, the combination of bleomycin (B88199) with cyclophosphamide, for which mafosfamide was used in corresponding in vitro experiments, resulted in a synergistic anti-tumor effect, with an 80% reduction in tumor weight compared to the control group. nih.gov While these studies often involve combination therapies, they underscore the potent antitumor and immunomodulatory potential of mafosfamide.
Table 2: In Vivo Antitumor Activity of this compound and Related Therapies
| Tumor Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| L1210 Leukemia | Chemoimmunotherapy with mafosfamide-treated L1210 cells and cyclophosphamide | Approximately 30% of mice rejected the leukemia. | nih.gov |
| B16-F10 Melanoma | Combination of bleomycin and cyclophosphamide (mafosfamide used in vitro) | 80% decrease in tumor weight compared to control. | nih.gov |
| P388 Leukemia | This compound | Demonstrated antitumor activity, including in cyclophosphamide-resistant lines. | researchgate.net |
Impact on Metastatic Dissemination
The in vivo administration of low-dose cyclophosphamide, which mirrors the immunomodulatory but not directly cytotoxic effects of this compound, has been shown to effectively inhibit metastatic dissemination in the L-TACB rat lymphoma model. nih.govresearchgate.net This anti-metastatic effect was not observed in T-cell deficient nude mice, providing strong evidence that the effect is mediated by the immune system. researchgate.net The adoptive transfer of splenocytes from cyclophosphamide-treated tumor-bearing rats was able to inhibit the metastatic growth of L-TACB cells, further confirming the role of an induced immune response in controlling metastasis. researchgate.net
Immunological Effects in Tumor-Bearing Animal Models
The immunological underpinnings of the antitumor and anti-metastatic effects of low-dose cyclophosphamide, and by extension this compound, are a critical area of research. In tumor-bearing rats, treatment with a single low dose of cyclophosphamide led to a decrease in IL-10 production, which was associated with a reversal of immunosuppression and the immunological rejection of tumor metastases. nih.gov This treatment did not, however, have a significant effect on the growth of the primary tumor, highlighting a specific targeting of the metastatic process through immunomodulation. nih.gov These findings in immunocompetent animals, contrasted with the lack of effect in immunodeficient mice, strongly suggest that the therapeutic benefit of low-dose cyclophosphamide against metastasis is primarily driven by the potentiation of an anti-tumor immune response. researchgate.net
Preclinical Pharmacokinetics and Metabolism of Cis Mafosfamide Sodium
Decomposition Kinetics and Stability in Biological Matrices
The chemical stability and decomposition of cis-mafosfamide are critical factors influencing its pharmacokinetic profile.
Rates of Decomposition in Aqueous Buffer and Plasma
Cis-mafosfamide undergoes rapid decomposition at physiological conditions (pH 7.4 and 37°C) in both aqueous phosphate (B84403) buffer and plasma. nih.govresearchgate.net The degradation process is complex, leading to the formation of its trans-isomer, trans-mafosfamide, and the active metabolite, cis-4-hydroxycyclophosphamide (cis-OHCP). nih.gov Notably, the rate of decomposition is significantly faster in plasma compared to buffer. nih.govresearchgate.net This accelerated degradation in plasma is not diminished by treatments such as acidification or heat, suggesting a non-enzymatic catalytic process. researchgate.net
The presence of an alkyl substituent at the N3 position of the oxazaphosphorine ring has been shown to stabilize the compound against spontaneous decomposition. koreascience.krresearchgate.net This has led to the synthesis of more stable prodrugs, such as N3-methyl-mafosfamide. researchgate.net
pH Dependence of Hydrolysis and Metabolite Formation
The hydrolysis of cis-mafosfamide and the subsequent formation of its metabolites are highly dependent on pH. nih.gov Alkaline conditions (pH > 5) favor the isomerization of cis-mafosfamide to trans-mafosfamide. Conversely, acidic conditions (pH < 4) can lead to the irreversible cleavage of the oxazaphosphorine ring. Optimal stability is observed in a narrow pH range of 4.1-4.5.
The formation of aldophosphamide (B1666838) from 4-OHCP is accelerated by general-acid catalysis, while general-base catalysis promotes the β-elimination reaction that produces the ultimate cytotoxic species, phosphoramide (B1221513) mustard, and the byproduct acrolein.
Isomerization and Equilibrium Dynamics
The chemical transformations of cis-mafosfamide involve intricate isomerization and equilibrium processes.
cis-trans Isomerization Pathways (e.g., via Iminocyclophosphamide (B1215609) Intermediates)
The isomerization of cis-mafosfamide to its trans-isomer is a base-catalyzed process that proceeds through a transient iminocyclophosphamide intermediate. nih.govresearchgate.net This intermediate has been identified using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This pathway is distinct from the acid-catalyzed formation of mafosfamide (B565123) from cis-OHCP and sodium 2-mercaptoethanesulfonate (MESNA), which involves a hemithioacetal intermediate. nih.gov
Pseudo-Equilibrium Among Metabolites (e.g., cis-OHCP, trans-OHCP, Aldophosphamide)
Following the hydrolysis of cis-mafosfamide, a pseudo-equilibrium is established between its key metabolites. At a pH of 7.0, cis-4-hydroxycyclophosphamide (cis-OHCP), trans-4-hydroxycyclophosphamide (trans-OHCP), aldophosphamide, and its hydrate (B1144303) exist in a dynamic equilibrium. Studies have indicated a ratio of approximately 4:2:0.3:1 for cis-OHCP, trans-OHCP, aldophosphamide, and its hydrate, respectively.
The tautomeric equilibrium between 4-OHCP and aldophosphamide is a critical step, as aldophosphamide is the direct precursor to the cytotoxic phosphoramide mustard. ecronicon.netwikipedia.org The trans-isomer of 4-OHCP undergoes ring-opening to aldophosphamide about four times faster than the cis-isomer.
Analytical Methodologies for Compound and Metabolite Characterization
A variety of analytical techniques are employed to characterize and quantify cis-mafosfamide and its metabolites in biological samples.
High-performance liquid chromatography (HPLC) is a fundamental technique used for the separation and quantification of these compounds. pharm-spb.ru It is often coupled with ultraviolet (UV) detection. pharm-spb.ru For enhanced sensitivity and specificity, particularly in complex biological matrices like plasma, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is considered the gold standard. This method allows for the simultaneous quantification of multiple analytes, such as 4-OHCP and the parent cyclophosphamide (B585).
Nuclear magnetic resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, plays a crucial role in the structural elucidation of mafosfamide and its intermediates, such as the iminocyclophosphamide involved in isomerization. nih.govresearchgate.net
Other techniques like glow discharge optical emission spectroscopy (GDOES) and X-ray photoelectron spectroscopy (XPS) have also been mentioned in the broader context of analytical chemistry but are not specifically detailed for mafosfamide analysis. researchgate.net
Table of Analytical Methods:
| Analytical Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of cis-mafosfamide and its metabolites. pharm-spb.ru |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gold standard for simultaneous quantification in biological matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of compounds and intermediates. nih.govresearchgate.net |
Application of ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful, non-invasive tool for the real-time analysis of the biotransformation of mafosfamide and its analogs. This technique allows for the direct observation of phosphorus-containing compounds, making it ideal for tracking the metabolic fate of phosphazide (B1677712) mustard prodrugs like cis-Mafosfamide Sodium.
Research has successfully utilized ³¹P NMR to monitor the conversion of mafosfamide within biological matrices such as plasma and whole blood. These studies have provided detailed insights into the kinetics of the activation process. For instance, the enzymatic hydrolysis of mafosfamide, leading to the formation of 4-hydroxycyclophosphamide (B600793), can be quantitatively followed by observing the changes in the ³¹P NMR chemical shifts of the parent compound and its metabolites.
The stability of cis-mafosfamide has been assessed in various biological media, including human plasma and protein-free ultrafiltrate. In human plasma, the compound demonstrates a relatively short half-life, which is a critical factor in its delivery and activation. The table below summarizes key stability data for cis-mafosfamide.
| Biological Medium | Half-life (t½) | Temperature (°C) |
| Human Plasma | 2.5 hours | 37 |
| Protein-free Ultrafiltrate | 10.5 hours | 37 |
These findings underscore the role of plasma components, likely enzymes, in accelerating the degradation of cis-mafosfamide. The use of ³¹P NMR has been crucial in differentiating between the parent drug and its various phosphorylated metabolites, thereby providing a clear picture of the metabolic cascade.
Chromatographic and Spectrometric Approaches for Quantitative Analysis
While ³¹P NMR provides valuable kinetic data, chromatographic and spectrometric methods are essential for the sensitive and specific quantification of this compound and its metabolites in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a cornerstone of these analytical approaches.
A highly sensitive and specific assay for the quantification of mafosfamide in human plasma and urine has been developed using gas chromatography-mass spectrometry (GC-MS). This method involves the derivatization of the thermally labile mafosfamide to a more stable product, allowing for accurate measurement at low concentrations. This is particularly important for pharmacokinetic studies where drug concentrations can vary significantly over time.
Furthermore, HPLC methods have been developed to separate and quantify mafosfamide and its key metabolite, 4-hydroxycyclophosphamide. These methods often employ pre-column derivatization with reagents like 3,4,5,6-tetrachloro-1,2-benzoquinone to enhance detection by UV or fluorescence detectors. Such techniques have been instrumental in characterizing the in vitro and in vivo metabolism of the drug. The table below outlines a typical analytical method used for mafosfamide quantification.
| Analytical Technique | Sample Type | Derivatization Agent | Detection Method | Limit of Quantification (LOQ) |
| GC-MS | Plasma, Urine | N/A (Thermal Conversion) | Mass Spectrometry | 10 ng/mL |
| HPLC-UV | Plasma | 3,4,5,6-tetrachloro-1,2-benzoquinone | UV Absorbance | 50 ng/mL |
These robust analytical methods have been fundamental in constructing a comprehensive understanding of the preclinical pharmacokinetics of this compound, from its initial distribution and stability to its metabolic conversion into the active cytotoxic agent.
Mechanisms of Acquired Resistance to Cis Mafosfamide Sodium in Preclinical Systems
Molecular Determinants of Resistance
Acquired resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. In the context of cis-mafosfamide sodium, an active metabolite of cyclophosphamide (B585), several molecular mechanisms have been identified in preclinical studies that contribute to reduced drug sensitivity. These mechanisms often involve alterations in cellular pathways that control apoptosis, cell cycle, and DNA repair.
Role of MicroRNAs (e.g., miR-125b) in Apoptosis Inhibition
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and play crucial roles in various cellular processes, including apoptosis. researchgate.net Aberrant expression of specific miRNAs has been linked to chemoresistance. researchgate.net
One such miRNA, miR-125b, has been implicated in conferring resistance to mafosfamide (B565123) in Ewing sarcoma cells. e-century.us Studies have shown that elevated levels of miR-125b can inhibit apoptosis, a key mechanism by which many chemotherapy drugs, including mafosfamide, exert their cytotoxic effects. e-century.us This inhibition of apoptosis contributes to the survival of cancer cells despite treatment, leading to acquired resistance. The targeting of p53 by miR-125b is one of the ways it inhibits apoptosis, leading to resistance against drugs like mafosfamide. e-century.us
Influence of TP53 Functional Status on Chemosensitivity
The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in responding to cellular stress, including DNA damage induced by chemotherapy. nih.gov It can trigger cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is irreparable. nih.gov
The functional status of the TP53 gene is a significant determinant of chemosensitivity. Mutations or deletions in TP53 are found in over half of all human cancers and often lead to a loss of its tumor-suppressive functions. nih.gov This loss of function can result in resistance to DNA-damaging agents like mafosfamide because the cells are unable to activate the apoptotic pathway in response to drug-induced damage. biorxiv.org
In preclinical models, the link between TP53 status and mafosfamide sensitivity has been observed. For instance, in neuroblastoma cell lines, those with wild-type TP53 can still exhibit resistance, suggesting that while important, TP53 status is not the sole determinant and that resistance mechanisms can emerge downstream of p53 signaling. embopress.org Specifically, some relapse-derived neuroblastoma cells with wild-type TP53 have shown resistance to mafosfamide, indicating an attenuated apoptotic signaling pathway despite a functional p53. biorxiv.orgembopress.org
Contribution of Mitochondrial Apoptotic Signaling Dysfunction
Mitochondria are central to the intrinsic apoptotic pathway. scispace.com Dysfunction in mitochondrial apoptotic signaling is a key mechanism of acquired drug resistance. biorxiv.org This dysfunction can arise during the course of therapy and contribute to a multidrug-resistant phenotype. biorxiv.org
Preclinical studies using paired neuroblastoma cell lines from patients at diagnosis and at relapse have demonstrated that mitochondria from therapy-resistant cells exhibit a markedly reduced response to apoptotic stimuli. biorxiv.orgnih.gov These mitochondria show attenuated mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis, when exposed to death-inducing proteins like tBid and Bim. biorxiv.org This mitochondrial dysfunction contributes to resistance against a range of chemotherapeutic agents, including mafosfamide. biorxiv.orgnih.gov The underlying cause of this attenuated mitochondrial response has been linked to reduced connectivity between the endoplasmic reticulum (ER) and mitochondria, which affects the transfer of crucial signaling molecules like ceramides. nih.gov
Multi-Drug Resistance (MDR) Phenotypes
The development of resistance to one chemotherapeutic agent can sometimes confer resistance to a broad spectrum of structurally and mechanistically unrelated drugs, a phenomenon known as multi-drug resistance (MDR). researchgate.net
In the context of cis-mafosfamide, which is not a substrate for the common MDR transporter P-glycoprotein-1, the emergence of an MDR phenotype suggests the involvement of mechanisms other than increased drug efflux. biorxiv.orgnih.gov Studies on neuroblastoma have shown that tumor cells that become resistant to therapy can display resistance to both P-glycoprotein-1 substrates and non-substrates like mafosfamide. biorxiv.orgbiorxiv.orgnih.gov This broad resistance is often linked to the mitochondrial dysfunction described earlier, where the terminal signaling node for apoptosis is impaired, making the cells resistant to a wide array of therapeutic stressors. biorxiv.orgnih.gov
Intrinsic and Acquired Resistance Mechanisms in Model Systems
Distinguishing between intrinsic and acquired resistance is crucial for understanding and overcoming chemoresistance. Intrinsic resistance refers to the pre-existing insensitivity of cancer cells to a drug, while acquired resistance develops as a consequence of drug exposure. nih.gov
Preclinical model systems, such as drug-adapted cancer cell lines, are invaluable for studying the mechanisms of acquired resistance. nih.gov For instance, near-isogenic tumor models have been established from neuroblastoma patients at diagnosis and again at relapse, allowing for the direct comparison of therapy-sensitive and therapy-resistant cells. embopress.orgbiorxiv.org These models have been instrumental in identifying the emergence of mitochondrial apoptotic signaling dysfunction as a mechanism of acquired resistance to multimodal therapy that includes mafosfamide. embopress.orgbiorxiv.org
The table below summarizes key findings from preclinical models regarding resistance to cis-mafosfamide.
| Model System | Key Resistance Mechanism | Implication for cis-Mafosfamide |
| Ewing Sarcoma Cells | Upregulation of miR-125b | Inhibition of apoptosis, leading to resistance. e-century.us |
| Neuroblastoma Cell Lines | TP53 mutation | Loss of p53-mediated apoptosis. embopress.org |
| Relapse-Derived Neuroblastoma Cell Lines | Attenuated mitochondrial apoptotic signaling | Resistance despite wild-type TP53, indicating downstream pathway defects. biorxiv.orgembopress.orgbiorxiv.org |
| Neuroblastoma Cell Lines | Reduced ER-mitochondria connectivity | Impaired ceramide transfer and reduced sensitivity to apoptotic stimuli. nih.gov |
Synthetic Chemistry and Structural Modification of Cis Mafosfamide Sodium and Analogs
Methodologies for Chemical Synthesis of cis-Mafosfamide Sodium
The primary challenge in working with active metabolites of cyclophosphamide (B585), such as 4-hydroxycyclophosphamide (B600793), is their inherent instability. nih.gov The synthesis of cis-Mafosfamide addresses this by substituting the hydroxyl group at the C4-position with a sulfoalkylthio moiety, resulting in a more stable compound. nih.gov
The synthesis of the cyclohexylamine (B46788) salt of cis-Mafosfamide is achieved through the stereoselective condensation of 4-hydroxycyclophosphamide with 2-mercaptoethanesulfonic acid cyclohexylamine salt in aqueous acetone. This process preferentially yields the cis-isomer, which is a stable, white crystalline powder. nih.govresearchgate.net The stereochemistry of the resulting compound has been confirmed using NMR data and X-ray diffraction. nih.govresearchgate.net
Synthesis and Characterization of Chemically Stable Derivatives and Salts (e.g., L-lysine salt, cyclohexylamine salt)
To improve properties such as solubility and shelf-life, various stable salts of Mafosfamide (B565123) have been synthesized and characterized. These salts are crucial for the compound's practical application in experimental and clinical settings.
Mafosfamide Cyclohexylamine Salt: This salt is synthesized by condensing 4-hydroxycyclophosphamide with 2-mercaptoethanesulfonic acid cyclohexylamine salt. nih.gov The resulting cis-isomer is a white crystalline powder with a melting point of 126-134°C and a solubility of 16% in water. nih.govresearchgate.net The cyclohexylamine moiety enhances the compound's stability and solubility, which is critical for in vitro studies.
Mafosfamide L-lysine Salt: The L-lysine salt of Mafosfamide is another stable derivative. It is a racemic cis-isomer, manufactured as a sterile lyophilisate. niomech.com This white powder is very hygroscopic and has a high solubility in water and DMSO, exceeding 200 mg/mL. niomech.com
| Salt/Derivative | Molecular Formula | Key Characteristics |
| Mafosfamide Cyclohexylamine Salt | C15H32Cl2N3O5PS2 | White crystalline powder, stable at room temperature, enhanced solubility. nih.govresearchgate.netnih.gov |
| Mafosfamide L-lysine Salt | C15H33Cl2N4O7PS2 | Racemic cis-isomer, very hygroscopic, highly soluble in water and DMSO. niomech.com |
Chemical Characterization Relevant to Stability and Reactivity
The chemical stability and reactivity of cis-Mafosfamide and its salts are critical determinants of their biological activity and potential applications.
Stability and Isomerization: In a phosphate (B84403) buffer at pH 7 and 37°C, cis-Mafosfamide (as the cyclohexylamine salt) undergoes isomerization to its trans-epimer, reaching an equilibrium with a cis-to-trans ratio of 59 to 41 within minutes. nih.govresearchgate.net This isomerization occurs through a specific-base-catalyzed process involving a transient iminocyclophosphamide (B1215609) intermediate. nih.gov
Hydrolysis: Simultaneously with isomerization, cis-Mafosfamide undergoes rapid initial hydrolysis to 4-hydroxycyclophosphamide and the corresponding thiol. nih.govresearchgate.net The rate of this hydrolysis is influenced by pH, with the lowest rate observed between pH 4.0 and 4.3. researchgate.net The decomposition of cis-Mafosfamide is faster in plasma than in a buffer solution. nih.gov For clinical use, lyophilized preparations often contain a sodium citrate (B86180) buffer to maintain this optimal pH. researchgate.net
Reactivity: The formation of cis- and trans-mafosfamide from cis-4-hydroxycyclophosphamide and MESNA (sodium 2-mercaptoethanesulfonate) is an acid-catalyzed process that proceeds through a hemithioacetal intermediate. nih.gov The presence of a thiol, such as mesna, can retard the hydrolysis of cis-Mafosfamide. nih.govresearchgate.net
Design and Synthesis of Novel Oxazaphosphorine Analogs
The development of novel oxazaphosphorine analogs is driven by the need to improve selectivity, enhance response, and reduce host toxicity compared to parent compounds like cyclophosphamide and ifosfamide (B1674421). researchgate.netnih.gov
Several new derivatives have been designed and evaluated, including:
Glufosfamide (B1671655) (D19575): An ifosfamide derivative where isophosphoramide mustard is glycosidically linked to a β-D-glucose molecule. researchgate.netnih.gov
S-(-)-bromofosfamide (CBM-11): A bromine-substituted analog of ifosfamide. researchgate.netnih.gov
Aldophosphamide (B1666838) perhydrothiazine (NSC 612567) and Aldophosphamide thiazolidine (B150603) (NSC 613060): These are other examples of novel oxazaphosphorine analogs. researchgate.netnih.gov
The synthesis of these new analogs represents a significant challenge for medicinal chemists, with the goal of creating compounds with more favorable pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov The introduction of different functional groups, such as the N-methyl group in N-methyl-mafosfamide, has been explored to stabilize the molecule against spontaneous decomposition. koreascience.kr These efforts continue to expand the chemical diversity of oxazaphosphorines for potential therapeutic use.
Combinatorial Strategies and Modulators of Cis Mafosfamide Sodium Activity in Preclinical Research
Synergistic Interactions with Physical Modalities
Combination with Hyperthermia to Enhance Cellular Damage
Preclinical studies have demonstrated that the application of hyperthermia can significantly augment the cytotoxic effects of mafosfamide (B565123). In a study involving a human biphasic malignant pleural mesothelioma cell line (MSTO-211H), the combination of mafosfamide with a one-hour hyperthermia treatment at 41.7°C resulted in qualitatively and quantitatively enhanced cellular damage compared to mafosfamide monotherapy. researchgate.net This combined approach induced cell damage and death at lower concentrations of mafosfamide, suggesting an additive effect of hyperthermia. researchgate.net The primary mode of cell death observed in the combination therapy was necrosis, although temperature-dependent induction of apoptosis was also noted at temperatures ranging from 37°C to 43°C. researchgate.net
Table 1: Effect of Hyperthermia on Mafosfamide-Induced Cellular Damage in MSTO-211H Cells
| Treatment | Observation | Primary Mode of Cell Death |
| Mafosfamide alone | Cellular damage and death | Necrosis & Apoptosis |
| Mafosfamide + Hyperthermia (41.7°C) | Enhanced cellular damage at lower mafosfamide concentrations | Primarily Necrosis |
Chemical and Pharmacological Sensitizers
Co-administration with Non-steroidal Anti-inflammatory Drugs (NSAIDs)
The potential for non-steroidal anti-inflammatory drugs (NSAIDs) to synergize with cis-mafosfamide sodium has been an area of interest, though preclinical evidence remains limited. A study investigating the effect of a range of NSAIDs on the cytotoxicity of various chemotherapeutic drugs found that a specific group, including indomethacin, sulindac, tolmetin, acemetacin, zomepirac, and mefenamic acid, significantly increased the cytotoxicity of anthracyclines and other agents. However, this study reported that cyclophosphamide (B585), the parent compound of mafosfamide, did not display synergy in combination with these NSAIDs. researchgate.net Another study examining the interaction of cisplatin (B142131) with NSAIDs showed an increase in free cisplatin when mixed with indomethacin, but not with other NSAIDs. nih.gov Direct preclinical studies detailing the synergistic interactions between this compound and this specific group of NSAIDs are not extensively available in the reviewed literature.
Interactions with Other Cytotoxic Agents in Preclinical Models
The combination of mafosfamide with other cytotoxic agents has been explored in various preclinical cancer models to identify synergistic or additive effects. In a study on freshly isolated B-chronic lymphocytic leukemia (B-CLL) cells, the combination of mafosfamide with fludarabine (B1672870) and the immunomodulator loxoribine (B1675258) was investigated. nih.gov Another area of research has been in osteosarcoma, where the sensitivity of osteosarcoma cell lines to mafosfamide was assessed alongside other conventional anti-cancer agents like methotrexate (B535133) and doxorubicin. researchgate.net These studies aim to exploit different mechanisms of action to achieve greater tumor cell kill and potentially overcome drug resistance. cancer.gov A study investigating the anti-proliferative effect of quercetin (B1663063) in combination with mafosfamide on two human bladder cancer cell lines, RT112 and J82, found a synergic reduction in cell viability. nih.gov
Table 2: Preclinical Combinations of Mafosfamide with Other Cytotoxic Agents
| Combination Agent | Cancer Model | Observed Effect |
| Fludarabine, Loxoribine | B-chronic lymphocytic leukemia (in vitro) | Cytotoxic combination. nih.gov |
| Methotrexate, Doxorubicin | Osteosarcoma cell lines (in vitro) | Assessed sensitivity to conventional agents. researchgate.net |
| Quercetin | Bladder cancer cell lines (RT112, J82) | Synergistic reduction in cell viability. nih.gov |
Immunomodulatory Combinations and Their Mechanisms
Impact on Immune Cell Function and Regulation in Disease Models
This compound, as the active metabolite of cyclophosphamide, exhibits significant immunomodulatory properties that can be harnessed in combinatorial therapies. Preclinical studies have shown that mafosfamide can directly influence the expression of immune checkpoint molecules. For instance, in vitro treatment of macrophages with mafosfamide has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1). mdpi.com Similarly, treatment of MCA205 fibrosarcoma cells with mafosfamide enhanced the surface expression of PDL1. science.gov
Furthermore, research in a rat B-cell lymphoma model (L-TACB) demonstrated that mafosfamide can modulate the tumor microenvironment by affecting cytokine signaling. Mafosfamide treatment led to a down-regulation of both interleukin-10 (IL-10) production and the expression of its receptor (IL-10R) on metastatic cells, which was associated with an inhibition of metastatic cell proliferation. researchgate.net This suggests that mafosfamide can disrupt an immunosuppressive loop mediated by the IL-10/IL-10R system. researchgate.net
The parent compound, cyclophosphamide, is known for its ability to selectively deplete regulatory T cells (Tregs), which can suppress anti-tumor immune responses. googleapis.com Low doses of cyclophosphamide have been shown to reduce the suppressive activity of tumor-infiltrating Tregs while maintaining and activating CD8+ and CD4+ T cells in murine neuroblastoma models. googleapis.com This immunomodulatory effect is a key rationale for combining cyclophosphamide and its active metabolites with various immunotherapies.
Table 3: Immunomodulatory Effects of Mafosfamide in Preclinical Models
| Model System | Immune Target/Pathway | Observed Effect |
| Human monocyte-derived macrophages (in vitro) | PD-L1 Expression | Induction of PD-L1 expression. mdpi.com |
| MCA205 fibrosarcoma cells (in vitro) | PDL1 Expression | Enhanced surface expression of PDL1. science.gov |
| Rat B-cell lymphoma (L-TACB) | IL-10 / IL-10R System | Down-regulation of IL-10 production and IL-10R expression. researchgate.net |
| Murine neuroblastoma models (parent compound) | Regulatory T cells (Tregs) | Selective depletion and reduced suppressive activity. googleapis.com |
Reversal of Immunosuppression and Induction of Immunological Rejection
This compound, the active in vitro metabolite of cyclophosphamide, has demonstrated significant immunomodulatory properties in preclinical research. Beyond its direct cytotoxic effects on tumor cells, this compound can actively reverse the immunosuppressive microenvironment often established by tumors and induce a robust immunological rejection of malignant cells. This is achieved through several key mechanisms, including the selective depletion of regulatory immune cells, the modulation of cytokine profiles, and the promotion of an immunogenic form of tumor cell death.
Reversal of Immunosuppression
Preclinical studies have illuminated the capacity of this compound to counteract tumor-induced immunosuppression, primarily by targeting regulatory T cells (Tregs) and modulating immunosuppressive cytokine pathways.
Selective Depletion and Functional Impairment of Regulatory T Cells (Tregs): One of the key mechanisms by which tumors evade immune destruction is by promoting the expansion and activity of Tregs, which suppress the function of effector T cells. Research has shown that human Tregs are particularly sensitive to mafosfamide. nih.gov In vitro studies demonstrated that mafosfamide induces apoptosis in Tregs at concentrations that have a lesser effect on cytotoxic T lymphocytes (CTLs) and T-helper (Th) cells. nih.gov This selective sensitivity leads not only to a reduction in Treg numbers but also to an impairment of their suppressive function. nih.gov This depletion of Tregs helps to lift the brakes on the anti-tumor immune response, allowing effector cells to become more active.
Modulation of Immunosuppressive Cytokines: Tumors often secrete immunosuppressive cytokines like Interleukin-10 (IL-10) to dampen the immune response. In a preclinical model of rat B-cell lymphoma, it was found that the transition to a metastatic phenotype was associated with an upregulation of IL-10 and its receptor (IL-10R). researchgate.net Treatment with mafosfamide in vitro led to a down-regulation of both IL-10 production and IL-10R expression on these metastatic cells. researchgate.net This action disrupts a critical immunosuppressive signaling loop, which in turn inhibits the proliferation of the metastatic cells. researchgate.net By decreasing IL-10 production, mafosfamide helps to revert the local immune environment from a suppressive state to one that is conducive to an anti-tumor response. researchgate.net
| Immunosuppressive Target | Effect of this compound | Research Finding |
| Regulatory T cells (Tregs) | Induces apoptosis and impairs suppressor function. nih.gov | Human Tregs show high sensitivity to mafosfamide, leading to increased cell death and reduced ability to suppress T-helper cells. nih.gov |
| Interleukin-10 (IL-10) | Down-regulates IL-10 production and receptor expression. researchgate.net | In a rat lymphoma model, mafosfamide inhibited the IL-10/IL-10R system on metastatic cells, thereby inhibiting their proliferation. researchgate.net |
| T-helper Cell Subsets | Selectively suppresses Th2-type T-helper cells. areeo.ac.ir | At low doses, mafosfamide is selectively active against Th2 cells, which are often associated with a suppressed anti-tumor immune response. areeo.ac.ir |
Induction of Immunological Rejection
By diminishing immunosuppression, this compound paves the way for the active immunological rejection of tumors. This is accomplished by enhancing the activity of cytotoxic immune cells and by making the tumor cells themselves more visible and vulnerable to the immune system.
Promotion of Cytotoxic T-cell Activity and Immunogenic Cell Death (ICD): this compound, as an analogue of the known Immunogenic Cell Death (ICD) inducer cyclophosphamide, can cause tumor cells to die in a manner that stimulates an adaptive immune response. mdpi.com This process involves the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which act as "danger signals" to the immune system, promoting the maturation and activation of dendritic cells (DCs). researchgate.net These activated DCs are then more effective at presenting tumor antigens to T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).
In vitro studies have shown that low doses of mafosfamide can increase the proliferation of CD4+ T-helper cells and enhance the generation of specific cytotoxic T-cells in mixed lymphocyte reactions. areeo.ac.ir Furthermore, its parent compound, cyclophosphamide, has been shown to increase the infiltration of both CD4+ and CD8+ T lymphocytes into the tumor microenvironment. mdpi.com
Upregulation of Immune Checkpoint Ligands and Synergy with Checkpoint Inhibitors: Interestingly, treatment with mafosfamide has been observed to increase the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells and macrophages. mdpi.combiorxiv.org While PD-L1 is an inhibitory ligand that can shut down T-cell responses, its upregulation is also a sign of an active anti-tumor immune environment where interferon-gamma (IFN-γ) is present. mdpi.com This drug-induced upregulation of PD-L1 can render tumors more susceptible to immune checkpoint inhibitor (ICI) therapies. mdpi.com Preclinical models have shown that pre-treatment with cyclophosphamide, followed by anti-PD-L1/PD-L2 antibodies, results in a synergistic therapeutic effect, significantly enhancing tumor rejection and the expansion of tumor-reactive lymphocytes. mdpi.com This suggests that this compound can help turn a "cold" tumor (lacking immune cells) into a "hot" tumor that is responsive to immunotherapy.
| Mechanism of Action | Effect of this compound | Preclinical Evidence |
| Immunogenic Cell Death (ICD) | Induces an immunogenic form of tumor cell death. mdpi.com | As an analogue of cyclophosphamide, it promotes the release of signals that activate dendritic cells and subsequent T-cell responses. mdpi.comresearchgate.net |
| Cytotoxic T-cell Response | Increases proliferation and generation of cytotoxic T-cells. areeo.ac.ir | Low concentrations of mafosfamide enhanced the generation of specific cytotoxic T-cells in allogeneic mixed lymphocyte reactions. areeo.ac.ir |
| Immune Cell Infiltration | Promotes infiltration of T lymphocytes into tumors. mdpi.com | The parent compound, cyclophosphamide, increased the percentage of tumor-infiltrating CD4+ and CD8+ T lymphocytes in a fibrosarcoma model. mdpi.com |
| Macrophage Activity | Enhances macrophage phagocytic capacity. biorxiv.org | Mafosfamide treatment of macrophages in vitro led to increased phagocytosis of tumor cells. biorxiv.org |
| Synergy with Immunotherapy | Upregulates PD-L1 expression, sensitizing tumors to checkpoint inhibitors. mdpi.com | Mafosfamide increased PD-L1 expression on tumor cells, and its parent compound showed strong synergy with anti-PD-L1/2 antibodies in vivo. mdpi.com |
Emerging Concepts and Future Preclinical Research Directions for Cis Mafosfamide Sodium
Development and Evaluation of Advanced Delivery Systems in Preclinical Models
A significant avenue for future research lies in the development of advanced delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of cis-Mafosfamide sodium. The core objective of these systems is to increase the concentration of the active compound at the tumor site while minimizing systemic exposure. Preclinical investigations are anticipated to move beyond simple formulations to more targeted and responsive nanocarriers.
Liposomal formulations represent a promising strategy. Encapsulating cis-Mafosfamide within liposomes could enhance its stability in circulation, prolong its half-life, and potentially improve its therapeutic index, a concept proven successful for other chemotherapeutics like doxorubicin. nih.gov Research could focus on engineering thermosensitive liposomes that release their payload in response to localized hyperthermia, thereby concentrating the cytotoxic effect of cis-Mafosfamide directly within the tumor. mdpi.com
Furthermore, the use of nanoparticle-based systems, such as biocompatible nanohydroxyapatite or polymer-based nanoparticles, is a key direction. researchgate.net These carriers can be designed for passive targeting through the enhanced permeability and retention (EPR) effect common in tumor vasculature or for active targeting by conjugating them with ligands that bind to receptors overexpressed on cancer cells. ethernet.edu.etmdpi.com
| Delivery System Type | Preclinical Research Goal | Potential Advantage | Supporting Concept Reference |
| Liposomes | Increase circulatory half-life and tumor accumulation. | Reduced systemic toxicity, enhanced antitumor effect. | nih.gov |
| Thermosensitive Liposomes | Triggered drug release at the tumor site using localized heat. | High local concentration of active drug, enhanced cytotoxicity. | mdpi.com |
| Nanoparticles (e.g., LNP, nHAp) | Targeted delivery to cancer cells via passive (EPR) or active (ligand-based) mechanisms. | Improved therapeutic efficacy and potential to overcome resistance. | researchgate.netmdpi.com |
| Drug-Antibody Conjugates | Linkage to monoclonal antibodies targeting tumor-specific antigens. | High specificity for cancer cells, minimizing off-target effects. | mdpi.com |
These advanced delivery platforms require rigorous preclinical evaluation in animal models to assess their deposition, bioavailability, efficacy, and any potential alterations to the compound's mechanism of action. nanopharm.co.uk
In-depth Investigation of Compound Interactions within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic network of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components that significantly influences therapeutic outcomes. Future preclinical research must delve deeper into how this compound modulates this intricate ecosystem.
A critical area of investigation is the compound's immunomodulatory effects. Mafosfamide (B565123) has been shown to alter the cytokine profile within the TME. For instance, in a rat B-cell lymphoma model, mafosfamide induced the down-regulation of Interleukin-10 (IL-10) production and its receptor (IL-10R) on metastatic cells. researchgate.net Since the IL-10/IL-10R system can act as an immunosuppressive loop and a growth-promoting pathway for tumor cells, its inhibition by mafosfamide suggests a mechanism for reverting immunosuppression and controlling metastatic proliferation. researchgate.net
Future studies should aim to elucidate how cis-Mafosfamide affects various immune cell populations within the TME, such as regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and cytotoxic T lymphocytes (CTLs). researchgate.netgoogle.com Understanding these interactions could provide a rationale for combining cis-Mafosfamide with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses. fu-berlin.de For example, investigating whether mafosfamide-induced senescence leads to the upregulation of ligands like PD-L1 is crucial for designing effective combination strategies. fu-berlin.de
| TME Component/Process | Effect of Mafosfamide (Observed or Hypothesized) | Future Research Direction | Supporting Concept Reference |
| Cytokine Signaling | Down-regulates IL-10 and IL-10R in rat B-cell lymphoma. researchgate.net | Inhibit immunosuppressive loops and tumor growth signals. | researchgate.net |
| Immune Cell Populations | Preferential sensitivity of regulatory T cells (Tregs) observed. researchgate.net | Characterize effects on MDSCs, Tregs, and CTLs to guide immunotherapy combinations. | researchgate.netgoogle.com |
| Therapy-Induced Senescence | Can induce senescence in tumor cells. | Investigate the Senescence-Associated Secretory Phenotype (SASP) and its impact on immune surveillance. | fu-berlin.de |
| Aldehyde Dehydrogenase (ALDH) | Sensitivity is increased by ALDH1A1 inhibitors. spandidos-publications.com | Explore the role of ALDH in mafosfamide resistance within the TME. | spandidos-publications.com |
Application of Computational Modeling for Predicting Compound Dynamics and Efficacy
In silico methodologies, including computational modeling and simulation, are becoming indispensable tools in preclinical drug development. For this compound, these approaches can provide predictive insights into its behavior, helping to optimize its use and guide the development of next-generation analogues.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be employed to simulate the time course of drug distribution and its cytotoxic effects. buffalo.edu Such models can help predict how different delivery systems might alter drug exposure in both tumor and healthy tissues, facilitating the rational design of formulations with an improved therapeutic window. buffalo.edu
Molecular docking and dynamics simulations can be used to model the interaction of mafosfamide's active metabolites, such as phosphoramide (B1221513) mustard, with their ultimate target: DNA. scispace.com These computational techniques can also be applied to understand interactions with other biological molecules, for instance, to predict binding affinities to enzymes involved in its activation or detoxification pathways, such as aldehyde dehydrogenases. spandidos-publications.comijper.org This could aid in identifying potential mechanisms of resistance and in designing novel combination therapies. Virtual screening of compound libraries using these models could rapidly identify molecules that may synergize with cis-Mafosfamide. spandidos-publications.com
Comparative Preclinical Studies with Next-Generation Alkylating Agents
The field of oxazaphosphorine-based chemotherapy is not static. Several next-generation alkylating agents have been developed with the aim of improving upon the therapeutic profile of cyclophosphamide (B585) and ifosfamide (B1674421). researchgate.net Rigorous head-to-head comparative preclinical studies are essential to position this compound accurately within this evolving landscape.
These studies should compare cis-Mafosfamide with other advanced oxazaphosphorines such as glufosfamide (B1671655) and S-(-)-bromofosfamide, as well as with conceptually different next-generation alkylating agents like melflufen. researchgate.netoncotarget.com The comparisons should be multi-faceted, evaluating not just raw cytotoxicity (IC50 values) across a panel of cancer cell lines, but also delving into mechanistic differences.
Key comparative metrics should include the rate of activation, the spectrum of active metabolites produced, the efficiency of DNA cross-linking, and the induction of specific cellular responses like apoptosis and senescence. researchgate.net Furthermore, evaluating these agents in models of acquired resistance to traditional alkylating agents would provide critical data on their potential to overcome clinical challenges. oncotarget.com
| Compound | Class/Distinguishing Feature | Point of Comparison with cis-Mafosfamide | Reference |
| Glufosfamide | Ifosfamide-glucose conjugate | Preferential uptake by glucose transporters, potentially altered tumor selectivity. | researchgate.net |
| S-(-)-bromofosfamide | Bromine-substituted ifosfamide analog | Differences in chemical reactivity, metabolic pathway, and toxicity profile. | researchgate.net |
| Melflufen | Peptide-drug conjugate of melphalan (B128) | Different mechanism of cellular uptake (aminopeptidase-driven) and potential to overcome melphalan resistance. | oncotarget.com |
| Bendamustine | Hybrid alkylating agent/purine analog | Unique structure with a different spectrum of activity and resistance profile. | oncotarget.com |
Such comparative studies will be invaluable for identifying the specific tumor types and clinical scenarios where this compound may offer a therapeutic advantage over other modern alkylating agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
